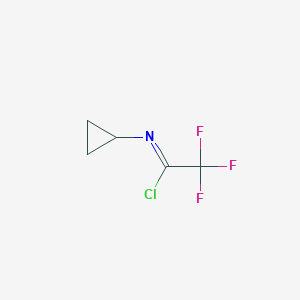![molecular formula C15H12O3S B2643865 2-[(2-Acetylphenyl)sulfanyl]benzoic Acid CAS No. 108059-69-4](/img/structure/B2643865.png)
2-[(2-Acetylphenyl)sulfanyl]benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Acetylphenyl)sulfanyl]benzoic Acid is an organic compound with the molecular formula C15H12O3SThis compound is characterized by the presence of a sulfanyl group attached to a benzoic acid moiety, with an acetyl group on the phenyl ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Acetylphenyl)sulfanyl]benzoic Acid typically involves the reaction of 2-mercaptobenzoic acid with 2-bromoacetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzoic acid attacks the electrophilic carbon of the bromoacetophenone, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-[(2-Acetylphenyl)sulfanyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学研究应用
2-[(2-Acetylphenyl)sulfanyl]benzoic Acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs targeting apoptotic pathways.
作用机制
The mechanism of action of 2-[(2-Acetylphenyl)sulfanyl]benzoic Acid involves its interaction with specific molecular targets. For example, as an allosteric inhibitor of caspase-7, the compound binds to a site distinct from the active site, inducing conformational changes that reduce the enzyme’s activity. This inhibition can modulate apoptotic pathways, making it a potential candidate for therapeutic applications in diseases where apoptosis is dysregulated .
相似化合物的比较
Similar Compounds
2-[(2-Aminophenyl)sulfanyl]benzoic Acid: Similar structure but with an amino group instead of an acetyl group.
2-[(2-Hydroxyphenyl)sulfanyl]benzoic Acid: Contains a hydroxy group instead of an acetyl group.
2-[(2-Methylphenyl)sulfanyl]benzoic Acid: Features a methyl group in place of the acetyl group.
Uniqueness
2-[(2-Acetylphenyl)sulfanyl]benzoic Acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetyl group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
属性
IUPAC Name |
2-(2-acetylphenyl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c1-10(16)11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)15(17)18/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUNTVZWDIEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
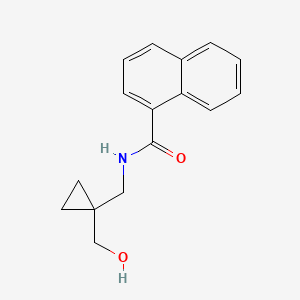
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2643784.png)
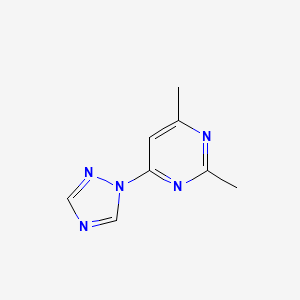
![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2643786.png)
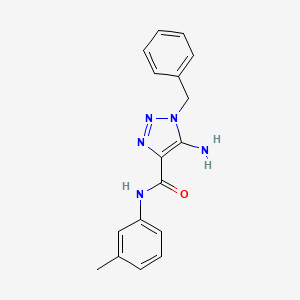
![N-(3-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643789.png)
![4-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2643794.png)
![(3E)-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2643795.png)
![{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine](/img/structure/B2643796.png)
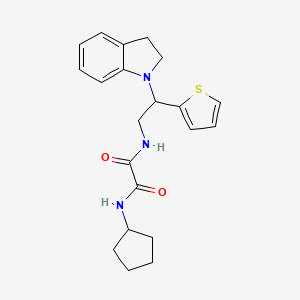
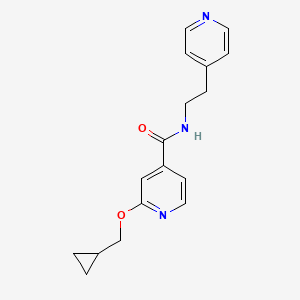
![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643801.png)
